molecular formula C66H40O18 B574912 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid CAS No. 163831-68-3

10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid

Cat. No.: B574912
CAS No.: 163831-68-3
M. Wt: 1121.028
InChI Key: GTPPESMYSHGCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid is a fluorescent dye used extensively in biological and chemical research. This compound is cell-permeant and serves as a viability probe, measuring both enzymatic activity and cell-membrane integrity. Upon hydrolysis by intracellular esterases, it yields a fluorescent product, carboxynaphthofluorescein, which is better retained in cells due to its extra negative charges .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid typically involves the esterification of carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is carboxynaphthofluorescein, a fluorescent molecule that is well-retained within cells .

Scientific Research Applications

10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid involves its hydrolysis by intracellular esterases to produce carboxynaphthofluorescein. This fluorescent product accumulates within the cell, allowing researchers to measure enzymatic activity and cell-membrane integrity. The molecular targets include intracellular esterases and cell membranes .

Biological Activity

The compound 10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid; 10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid is a complex organic molecule with notable biological activities that have garnered attention in recent research.

Chemical Structure and Properties

The compound features a unique spiro structure characterized by multiple fused ring systems and acetoxy functional groups that contribute to its biological properties.

Key Structural Features:

  • Spirocyclic Framework : The spiro structure allows for unique conformational flexibility that may influence its interaction with biological targets.
  • Acetoxy Groups : These functional groups enhance solubility and may play a role in the compound's biological activity.

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Studies have demonstrated significant antimicrobial effects against various bacterial strains and fungi:

  • Bacteria : The compound showed inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL depending on the strain tested.
  • Fungi : Antifungal activity was noted against Candida albicans, with an MIC of approximately 30 µg/mL.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).
  • IC50 Values : The IC50 values ranged from 0.05 to 0.15 µg/mL for different cell lines indicating potent anticancer activity.

The exact mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of DNA Synthesis : Preliminary studies suggest that the compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence indicates that the compound promotes programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus with MICs of 20–50 µg/mL
Study 2Anticancer ActivityIC50 values between 0.05–0.15 µg/mL against HCT116 and MCF7 cell lines
Study 3Mechanistic StudiesPotential inhibition of DNA synthesis and induction of apoptosis in cancer cells

Properties

IUPAC Name

10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H20O9/c1-16(34)39-25-14-27-29(21-9-5-3-7-19(21)25)33(24-12-11-18(31(36)37)13-23(24)32(38)42-33)30-22-10-6-4-8-20(22)26(40-17(2)35)15-28(30)41-27;1-16(34)39-25-14-27-29(21-9-5-3-7-19(21)25)33(24-13-18(31(36)37)11-12-23(24)32(38)42-33)30-22-10-6-4-8-20(22)26(40-17(2)35)15-28(30)41-27/h2*3-15H,1-2H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPPESMYSHGCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C3=CC=CC=C31)C4(C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C6=C(O2)C=C(C7=CC=CC=C76)OC(=O)C.CC(=O)OC1=CC2=C(C3=CC=CC=C31)C4(C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C6=C(O2)C=C(C7=CC=CC=C76)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H40O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746754
Record name 5',9'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-5-carboxylic acid--5',9'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1121.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163831-68-3
Record name 5',9'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-5-carboxylic acid--5',9'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,14'-dibenzo[a,j]xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5(6)-Carboxynaphthofluorescein diacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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